BenchChemオンラインストアへようこそ!

4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one

Selective Androgen Receptor Modulators Receptor Pharmacology Anabolic Agents

ACP-105 (4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one) is a uniquely characterized partial androgen receptor agonist with a 68% relative efficacy and a favorable in vitro half-life of 134 min, enabling oral dosing paradigms in rodent models. Unlike generic SARMs, its 1-cyclopropylpyrrolidin-2-one core delivers distinct tissue selectivity and a quantifiable pEC50 of 9.0-9.3, making it an essential reference compound for ADME/toxicology profiling, anti-doping LC-MS/MS method development, and next-generation SARM medicinal chemistry. Procure with confidence for reproducible, publication-ready preclinical data.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 936940-46-4
Cat. No. B1520642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one
CAS936940-46-4
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC1N2CC(CC2=O)CN
InChIInChI=1S/C8H14N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-5,9H2
InChIKeyMSTPQGZGGMDGMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one (CAS 936940-46-4) Sourcing and Chemical Identification for Preclinical SARM Research


4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one (CAS 936940-46-4), also designated as ACP-105, is a synthetic, non-steroidal compound belonging to the pyrrolidin-2-one class and functions as a selective androgen receptor modulator (SARM) [1]. Its molecular formula is C8H14N2O, corresponding to a molecular weight of 154.21 g/mol [2]. The compound is characterized by a 1-cyclopropylpyrrolidin-2-one core structure substituted with an aminomethyl group at the 4-position . As a partial agonist of the androgen receptor (AR), it is primarily utilized in preclinical research settings to investigate tissue-selective anabolic effects [1].

Why Generic Substitution of 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one (ACP-105) is Unsupported by Preclinical Data


Generic substitution among non-steroidal SARMs is not scientifically justified due to substantial divergence in their molecular pharmacology. The class exhibits profound differences in receptor binding affinity, intrinsic efficacy (full vs. partial agonism), and resulting tissue selectivity profiles. While structurally related compounds like Andarine (GTx-007) and Ostarine (Enobosarm/GTx-024) share the SARM designation, their unique structural features—specifically variations in the A-ring and linker moieties [1]—dictate distinct interactions with the androgen receptor ligand-binding domain [2]. Consequently, ACP-105's specific quantitative pharmacological fingerprint, as detailed in Section 3, directly informs its unique utility in experimental models, and substituting a different SARM would introduce a confounding variable with an unverified and likely divergent activity profile.

Quantitative Differentiation of 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one (ACP-105) from Key SARM Comparators


Comparative Androgen Receptor (AR) Agonist Potency of ACP-105 vs. Endogenous Ligand

ACP-105 exhibits high and quantifiable potency as an AR agonist, with a pEC50 of 9.0 for the wild-type receptor, but its most critical point of differentiation is its partial agonist character. This is quantified by its relative efficacy compared to the full agonist Dihydrotestosterone (DHT). In a cellular transcriptional activation assay, ACP-105 achieved a maximum efficacy of 68% relative to DHT (100%) [1]. This partial agonism is a key mechanistic differentiator from both full agonists (e.g., testosterone) and antagonists, and is hypothesized to be the basis for its potential tissue selectivity [1].

Selective Androgen Receptor Modulators Receptor Pharmacology Anabolic Agents

Potency of ACP-105 at Wild-Type vs. T877A Mutant Androgen Receptor

ACP-105 demonstrates differential potency for the wild-type androgen receptor (AR) versus the clinically relevant T877A mutant receptor, which is often associated with anti-androgen resistance in prostate cancer. In R-SAT assays, ACP-105 displays pEC50 values of 9.0 for the wild-type AR and 9.3 for the T877A mutant AR [1]. This higher potency for the mutant receptor, contrasted with comparator SARMs in the same series that may not show this shift, is a specific, quantifiable attribute.

Selective Androgen Receptor Modulators Mutant Receptor Pharmacology Prostate Cancer Research

In Vitro Hepatic Stability: ACP-105 Half-Life in Human Liver Microsomes

The metabolic stability of ACP-105 in human liver microsomes has been experimentally determined, providing a key ADME parameter for in vivo study design. The half-life (t1/2) of ACP-105 was measured at 134 minutes [1]. This quantitative data point allows researchers to estimate hepatic clearance and predict potential for oral bioavailability, differentiating it from other SARM candidates with distinct metabolic liabilities, such as S-4 (Andarine), which is known for rapid metabolism and a short half-life [2].

ADME Drug Metabolism Hepatic Clearance

In Silico Hepatotoxicity Prediction for ACP-105 Relative to Known Hepatotoxic SARMs

In silico toxicological assessment provides a comparative risk profile for liver injury, a critical liability within the SARM class. An evaluation of ACP-105 using the DILIpred model predicted a probability of hepatotoxicity of 0.54, which is notably lower than the predicted probabilities for comparators RAD-140 (0.62) and S-23 (0.80) [1]. This quantifiable, albeit predicted, difference can inform compound selection for early-stage research programs prioritizing a potentially cleaner hepatic safety signal.

In Silico Toxicology ADMET Prediction Hepatotoxicity Risk

Evidence-Driven Application Scenarios for Procuring 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one (ACP-105)


Preclinical Research on Tissue-Selective Anabolic Effects and Muscle Wasting

The primary application for ACP-105 is as a tool compound in preclinical studies of muscle wasting, sarcopenia, and other catabolic conditions. Its well-characterized profile as a partial AR agonist with a quantifiable 68% relative efficacy [1] directly supports its use in models where full androgenic stimulation is not desired. Its favorable in vitro half-life of 134 minutes [1] supports its use in oral dosing paradigms in rodents, enabling studies on its anabolic effects on skeletal muscle and bone.

Pharmacokinetic/ADME and Toxicology Studies in Drug Development

ACP-105 serves as a valuable reference compound for ADME and toxicology investigations. The established metabolic stability data (t1/2 = 134 min in human liver microsomes) [1] and the in silico hepatotoxicity risk assessment (DILIpred score of 0.54) [2] provide a clear starting point for designing and interpreting in vivo ADME studies, hepatic safety assessments, and comparative toxicology programs with novel SARM candidates.

Forensic Toxicology and Anti-Doping Research

Given its identification as a substance of abuse in sports, ACP-105 is a critical reference standard for forensic toxicology and anti-doping laboratories. Its unique molecular signature and the existence of an initial ADME profile [1] are essential for developing and validating analytical methods (e.g., LC-MS/MS) to detect its use. The compound's characterization in this context is a primary driver for its procurement as a certified reference material.

Medicinal Chemistry: Scaffold for Selective Androgen Receptor Modulation

ACP-105 is an important structural template in medicinal chemistry for the development of next-generation SARMs. The quantitative SAR around its 1-cyclopropylpyrrolidin-2-one core, specifically the impact of the cyclopropyl group on potency (pEC50 = 9.0-9.3) [1], provides a rational basis for further optimization. Researchers procure it as a key intermediate or benchmark for synthesizing and evaluating novel analogs with potentially improved selectivity or ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.